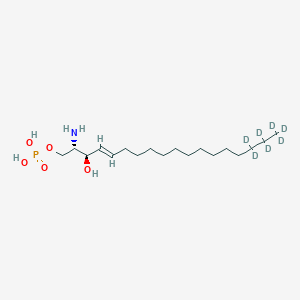

Sphingosine-1-phosphate-d7

Description

Properties

IUPAC Name |

[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYSYHSSBDVJSM-AVMMVCTPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Sphingosine-1-phosphate-d7: Properties, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Sphingosine-1-phosphate-d7 (S1P-d7), a deuterated analog of the critical signaling molecule Sphingosine-1-phosphate (S1P). This document details experimental protocols for its application and visualizes the complex signaling pathways it influences, serving as an essential resource for professionals in research and drug development.

Core Physical and Chemical Properties

Sphingosine-1-phosphate-d7 is a high-purity, deuterated form of S1P, primarily utilized as an internal standard for the accurate quantification of endogenous S1P levels in various biological matrices by mass spectrometry.[1][2] Its stable isotope label ensures that it is chemically identical to the endogenous analyte but can be distinguished by its mass, a critical feature for precise analytical measurements.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Sphingosine-1-phosphate-d7, compiled from leading suppliers and chemical databases.

| Property | Value | References |

| Chemical Name | (2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate) | [1] |

| Synonyms | S1P-d7 (d18:1), D-erythro-sphingosine-d7-1-phosphate, Sphingosine-1-Phosphoric Acid-d7 | [1][3][4] |

| CAS Number | 2260670-15-1 | [1][3][5] |

| Molecular Formula | C₁₈H₃₁D₇NO₅P | [1][3][5] |

| Molecular Weight | 386.5 g/mol | [1][5][6] |

| Exact Mass | 386.293 | [3] |

| Purity | ≥99% | [1][3] |

| Formulation | Crystalline solid or powder | [1][5] |

| Solubility | 0.3 M NaOH: 4 mg/ml; Sparingly soluble in 1:1 ethanol:water; Soluble in warm methanol | [1][7] |

| Storage | -20°C | [1][3][5] |

| Stability | ≥ 1 year | [3] |

Sphingosine-1-Phosphate Signaling

Sphingosine-1-phosphate is a bioactive lipid mediator that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, migration, and survival.[8][9] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[10][11] The interaction of S1P with its receptors activates downstream signaling cascades that are crucial for immune cell trafficking, vascular development, and endothelial barrier function.[8][11] Dysregulation of the S1P signaling pathway is implicated in various diseases, including autoimmune disorders, cancer, and multiple sclerosis.[10][12]

S1P Signaling Pathway

The following diagram illustrates the canonical Sphingosine-1-phosphate signaling pathway.

Experimental Protocols

Sphingosine-1-phosphate-d7 is the internal standard of choice for the quantification of S1P in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14] The following protocol provides a general methodology for the extraction and analysis of S1P from plasma.

Protocol: Quantification of S1P in Plasma using LC-MS/MS

1. Materials and Reagents:

-

Sphingosine-1-phosphate-d7 (internal standard)

-

Methanol (HPLC grade)

-

Formic acid

-

Bovine Serum Albumin (BSA)

-

Deionized water

-

Plasma samples

2. Preparation of Internal Standard Stock Solution:

-

Prepare a stock solution of S1P-d7 in methanol. The concentration should be optimized based on the expected range of endogenous S1P in the samples. A typical starting concentration is 1 µM.

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a microcentrifuge tube, add 50 µL of plasma.

-

Add 150 µL of ice-cold methanol containing the S1P-d7 internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate the samples at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

A gradient elution should be optimized to achieve good separation of S1P from other plasma components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

S1P: m/z 380.3 → 264.3

-

S1P-d7: m/z 387.3 → 271.3[14]

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

5. Data Analysis:

-

Quantify the amount of S1P in the samples by comparing the peak area ratio of the endogenous S1P to the S1P-d7 internal standard against a standard curve prepared with known concentrations of S1P.

Experimental Workflow

The diagram below outlines the key steps in a typical experimental workflow for the quantification of S1P using S1P-d7.

Conclusion

Sphingosine-1-phosphate-d7 is an indispensable tool for researchers and scientists working in the field of lipidomics and drug development. Its well-characterized physical and chemical properties, combined with its utility as an internal standard in robust analytical methods, enable the precise and accurate quantification of S1P. A thorough understanding of the S1P signaling pathway and the application of standardized experimental protocols are crucial for elucidating the role of this important signaling molecule in health and disease, and for the development of novel therapeutics targeting this pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. sphingosine-1-phosphate-d7 Avanti Research™ - A Croda Brand | 2260670-15-1 [sigmaaldrich.com]

- 5. Sphingosine-1-phosphate-d7 powder Avanti Polar Lipids [sigmaaldrich.com]

- 6. Sphingosine 1-phosphate(1-) | C18H37NO5P- | CID 25220885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sphingosine-1-Phosphate | Signaling Molecule | StressMarq Biosciences Inc. [stressmarq.com]

- 8. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. mdpi.com [mdpi.com]

- 11. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry | MDPI [mdpi.com]

- 14. benchchem.com [benchchem.com]

Sphingosine-1-Phosphate-d7: A Technical Guide to Synthesis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and immune trafficking.[1] Its deuterated isotopologue, Sphingosine-1-phosphate-d7 (S1P-d7), serves as an indispensable tool in biomedical research and drug development, primarily as an internal standard for the accurate quantification of endogenous S1P levels by mass spectrometry.[2][3] This technical guide provides an in-depth overview of the synthesis of S1P-d7 and the rigorous methods employed to determine its isotopic purity.

Sphingosine-1-Phosphate Signaling Pathway

S1P exerts its biological effects by binding to a family of five G protein-coupled receptors, S1PR1-5. The activation of these receptors initiates downstream signaling cascades that are highly cell-type and context-dependent. The use of S1P-d7 as an internal standard allows for the precise measurement of S1P concentrations, which is crucial for understanding its role in these complex pathways.

References

The Biological Inertness of Deuterium-Labeled Sphingosine-1-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a multitude of physiological and pathological processes, including cell proliferation, survival, migration, and immune responses.[1][2] Its actions are mediated through a family of five G protein-coupled receptors (GPCRs), S1P1-5. The metabolic fate of S1P is tightly controlled, primarily through its irreversible degradation by S1P lyase.[3][4]

In drug discovery and development, deuterium labeling has emerged as a strategy to modulate the pharmacokinetic properties of bioactive molecules. The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the rate of metabolic processes due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond is cleaved more slowly by metabolic enzymes. This can lead to a longer biological half-life and altered metabolite profiles of drugs.

This technical guide explores the concept of the biological inertness of deuterium-labeled S1P. "Biological inertness" in this context refers to the principle that while the metabolic stability of S1P may be enhanced by deuteration, its fundamental biological activity—specifically its ability to bind to and activate S1P receptors—should remain largely unchanged. Verifying this inertness is a crucial step in validating the use of deuterated S1P as a research tool or as a potential therapeutic with an improved pharmacokinetic profile.

This guide provides a framework for the systematic evaluation of deuterium-labeled S1P, focusing on the experimental methodologies required to compare its biological activity to that of its non-deuterated counterpart.

S1P Signaling and Metabolism: An Overview

S1P exerts its effects by binding to its receptors on the cell surface, initiating a cascade of intracellular signaling events. The specific downstream pathways activated depend on the receptor subtype and the G protein to which it couples.[5][6] The concentration of S1P is regulated by its synthesis via sphingosine kinases and its degradation by S1P phosphatases and, irreversibly, by S1P lyase.

The metabolic pathway of S1P is a key determinant of its biological activity. S1P lyase, in particular, plays a crucial role in terminating S1P signaling by irreversibly cleaving it.

Assessing the Biological Inertness of Deuterated S1P: Experimental Workflow

A systematic approach is required to evaluate the biological inertness of deuterium-labeled S1P. The following workflow outlines the key experimental stages.

Data Presentation: A Framework for Comparison

Table 1: S1P Receptor Binding Affinity

| Compound | Receptor Subtype | Kd (nM) | IC50 (nM) |

| Non-deuterated S1P | S1P1 | ||

| Deuterated S1P | S1P1 | ||

| Non-deuterated S1P | S1P2 | ||

| Deuterated S1P | S1P2 | ||

| Non-deuterated S1P | S1P3 | ||

| Deuterated S1P | S1P3 | ||

| Non-deuterated S1P | S1P4 | ||

| Deuterated S1P | S1P4 | ||

| Non-deuterated S1P | S1P5 | ||

| Deuterated S1P | S1P5 |

Table 2: S1P Receptor Signaling Potency

| Compound | Receptor Subtype | Functional Assay | EC50 (nM) |

| Non-deuterated S1P | S1P1 | GTPγS Binding | |

| Deuterated S1P | S1P1 | GTPγS Binding | |

| Non-deuterated S1P | S1P3 | Calcium Flux | |

| Deuterated S1P | S1P3 | Calcium Flux |

Table 3: S1P Lyase Kinetics

| Substrate | Km (µM) | Vmax (pmol/mg/min) |

| Non-deuterated S1P | ||

| Deuterated S1P |

Experimental Protocols

Synthesis of Deuterium-Labeled S1P

The synthesis of site-specifically deuterium-labeled S1P can be achieved through various organic synthesis routes. A common strategy involves the introduction of deuterium at a late stage of the synthesis of the sphingosine backbone, for example, through the reduction of a suitable precursor with a deuterated reducing agent. The resulting deuterated sphingosine can then be phosphorylated to yield the desired deuterium-labeled S1P. Detailed synthetic procedures can be adapted from published methods for the synthesis of sphingolipid analogs.[7]

Competitive Radioligand Binding Assay for S1P Receptors

This assay is used to determine the binding affinity (Kd or IC50) of deuterated and non-deuterated S1P to specific S1P receptor subtypes.

Materials:

-

Membrane preparations from cells overexpressing a specific S1P receptor subtype (e.g., S1P1, S1P3).

-

Radiolabeled S1P (e.g., [32P]S1P or [3H]S1P).

-

Deuterated and non-deuterated S1P standards.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA, pH 7.5).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, add increasing concentrations of unlabeled competitor (non-deuterated or deuterated S1P).

-

Add a fixed concentration of radiolabeled S1P to each well.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled S1P.

-

Data are analyzed using non-linear regression to determine the IC50 values, which can be converted to Ki values.[8]

S1P Lyase Activity Assay

This assay measures the enzymatic activity of S1P lyase and can be used to determine the kinetic parameters (Km and Vmax) for both deuterated and non-deuterated S1P.

Materials:

-

Source of S1P lyase (e.g., cell lysates or purified enzyme).

-

Deuterated and non-deuterated S1P substrates.

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing pyridoxal 5'-phosphate).

-

A method to detect the product, hexadecenal. This can be achieved using a fluorescently labeled S1P analog or by derivatizing the aldehyde product for detection by HPLC or mass spectrometry.[9][10]

Procedure:

-

Prepare a reaction mixture containing the S1P lyase enzyme source in the reaction buffer.

-

Initiate the reaction by adding varying concentrations of the substrate (deuterated or non-deuterated S1P).

-

Incubate at 37°C for a defined period, ensuring the reaction is in the linear range.

-

Terminate the reaction (e.g., by adding an organic solvent).

-

Quantify the amount of product formed.

-

Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The principle of biological inertness is central to the application of deuterium-labeled S1P in research and therapeutic development. While deuteration is expected to slow the metabolic degradation of S1P by S1P lyase, it is hypothesized that the affinity for and activation of S1P receptors will be minimally affected. The experimental framework provided in this guide offers a comprehensive approach to systematically test this hypothesis. By employing competitive binding assays, functional signaling assays, and enzyme kinetic studies, researchers can generate the quantitative data necessary to either confirm the biological inertness of a specific deuterium-labeled S1P analog or to characterize any unexpected alterations in its biological activity. This rigorous evaluation is essential for the confident application of these powerful tools in advancing our understanding of S1P biology and in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Sphingosine 1-Phosphate Receptor, S1PR1, Plays a Prominent But Not Exclusive Role in Enhancing the Excitability of Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convergent synthesis of a deuterium-labeled serine dipeptide lipid for analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Certificate of Analysis of Sphingosine-1-phosphate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CofA) for Sphingosine-1-phosphate-d7 (S1P-d7). Understanding the nuances of this document is critical for ensuring the quality, identity, and purity of this essential internal standard in research and drug development. This guide also delves into the vital role of S1P in cellular signaling and outlines the experimental protocols used for its analysis.

Understanding Sphingosine-1-phosphate (S1P) and its Deuterated Analog

Sphingosine-1-phosphate is a bioactive lipid mediator that plays a crucial role in a multitude of physiological and pathological processes.[1][2][3] It is formed from the phosphorylation of sphingosine by sphingosine kinases (SphKs).[2][3] S1P exerts its effects by binding to five specific G protein-coupled receptors (GPCRs), S1P₁₋₅, on the cell surface, a process often referred to as "inside-out signaling".[1][2] This signaling cascade is pivotal in regulating immune cell trafficking, angiogenesis, vascular development, and neurogenesis.[2][4]

Sphingosine-1-phosphate-d7 is a deuterated version of S1P, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous S1P in biological samples.[5][6] Its near-identical chemical and physical properties to the endogenous analyte, coupled with its distinct mass, allow for precise and accurate measurements.

Decoding the Certificate of Analysis: A Quantitative Overview

A Certificate of Analysis for S1P-d7 provides critical data on the identity and purity of the compound. The following table summarizes the key quantitative specifications from a representative CofA.[7]

| Analysis | Specification | Results |

| Molecular Weight | 386.515 | 386.515 |

| Chemical Formula | C₁₈H₃₁D₇NO₅P | C₁₈H₃₁D₇NO₅P |

| Physical Examination | Powder: White solid with no foreign matter. | Pass |

| TLC Analysis | >99% Purity | All Pass |

| - Ninhydrin | Positive | Positive |

| - Iodine | One major spot | One major spot |

| - Phosphorus | Positive | Positive |

| - Charring | Positive | Positive |

| - Water Dip | One major spot | One major spot |

| Proton NMR | NMR spectrum consistent with structure. | Consistent with structure |

| Mass Spectroscopy | [M+H]⁺ = 387.515 ± 1 amu | [M+H]⁺ = 387.5 amu |

The Sphingosine-1-phosphate Signaling Pathway

S1P signaling is a complex process that influences a wide array of cellular functions. The pathway is initiated by the synthesis of S1P from sphingosine, a reaction catalyzed by sphingosine kinases (SphK1 and SphK2).[2][3] S1P can then act intracellularly or be exported out of the cell by specific transporters like Spinster 2 (Spns2).[2][4] Extracellular S1P binds to its five cognate G protein-coupled receptors (S1P₁₋₅), leading to the activation of various downstream signaling cascades that regulate cell survival, proliferation, migration, and differentiation.[1][2][4][8]

Detailed Experimental Protocols

The Certificate of Analysis relies on several key analytical techniques to confirm the identity and purity of S1P-d7. Below are detailed methodologies for these experiments.

Mass spectrometry is used to confirm the molecular weight of S1P-d7.

-

Objective: To verify the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺).

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument, is typically used.[5]

-

Methodology:

-

Sample Preparation: A dilute solution of S1P-d7 is prepared in an appropriate solvent, often methanol.[5]

-

Infusion: The sample is directly infused into the mass spectrometer's ion source.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed to generate protonated molecules.

-

Mass Analysis: The mass analyzer separates the ions based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value.

-

-

Expected Result: A prominent peak corresponding to the [M+H]⁺ ion of S1P-d7 should be observed at approximately m/z 387.5.[7]

TLC is a rapid and effective method for assessing the purity of S1P-d7.

-

Objective: To separate S1P-d7 from potential impurities and confirm its identity through specific staining reactions.

-

Materials:

-

TLC plate (e.g., silica gel 60)

-

Developing solvent system: A common system is Chloroform:Methanol:Water (10:10:3 v/v/v).[7]

-

Staining reagents: Ninhydrin (for primary amines), iodine vapor (for general organic compounds), phosphorus stain (for phosphates), and charring reagent (e.g., sulfuric acid).[7]

-

-

Methodology:

-

Spotting: A small amount of the dissolved S1P-d7 sample is spotted onto the baseline of the TLC plate.

-

Development: The plate is placed in a developing chamber containing the solvent system. The solvent moves up the plate by capillary action, separating the components of the sample based on their polarity.

-

Visualization: After the solvent front reaches the top of the plate, the plate is removed, dried, and visualized using the various staining reagents.

-

-

Expected Results:

¹H NMR spectroscopy is a powerful technique used to confirm the chemical structure of S1P-d7.

-

Objective: To obtain a proton NMR spectrum that is consistent with the known structure of D-erythro-sphingosine-d7-1-phosphate.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: The S1P-d7 sample is dissolved in a deuterated solvent (e.g., CD₃OD).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the observed peaks are analyzed and compared to the expected spectrum for the S1P-d7 structure.

-

-

Expected Result: The resulting spectrum should show signals corresponding to the protons in the S1P molecule, with the absence of signals from the deuterated positions. The chemical shifts and coupling constants should match those expected for the D-erythro stereochemistry.[7]

Experimental Workflow: LC-MS/MS Quantification of S1P

S1P-d7 is primarily used as an internal standard for the accurate quantification of endogenous S1P in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][9][10]

This in-depth guide provides a foundational understanding of the Certificate of Analysis for Sphingosine-1-phosphate-d7, the underlying analytical methodologies, and its critical application in quantitative research. For researchers and drug development professionals, a thorough comprehension of these aspects is paramount for ensuring data integrity and advancing the study of S1P-mediated processes.

References

- 1. mdpi.com [mdpi.com]

- 2. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Sphingosine-1-phosphate metabolism: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

The Sentinel in the System: A Technical Guide to Sphingosine-1-phosphate-d7 in Lipidomic Analyses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Sphingosine-1-phosphate-d7 (S1P-d7) in advancing lipidomic studies. As a deuterated internal standard, S1P-d7 is indispensable for the accurate quantification of endogenous Sphingosine-1-phosphate (S1P), a pivotal signaling lipid involved in a myriad of physiological and pathological processes. This document provides a comprehensive overview of S1P signaling, detailed experimental protocols for S1P quantification using S1P-d7, and a summary of key quantitative data to facilitate robust experimental design and data interpretation.

The Central Role of Sphingosine-1-Phosphate in Cellular Signaling

Sphingosine-1-phosphate is a bioactive sphingolipid metabolite that acts as a potent signaling molecule, regulating crucial cellular processes such as cell growth, proliferation, migration, and survival.[1] Its signaling is mediated through a family of five G protein-coupled receptors (GPCRs), termed S1P1-5, which are expressed in various cell types throughout the body.[2] The interaction of S1P with its receptors initiates a cascade of downstream signaling events that are fundamental to vascular development, immune cell trafficking, and neurogenesis.[2]

The diverse signaling outcomes of S1P are dictated by the specific S1P receptor subtype expressed on the cell surface and their differential coupling to heterotrimeric G proteins. This intricate signaling network underscores the importance of precise S1P quantification to understand its role in health and disease.

Sphingosine-1-phosphate-d7: The Internal Standard of Choice

Accurate quantification of endogenous lipids by mass spectrometry necessitates the use of an appropriate internal standard to correct for variability during sample preparation and analysis. Sphingosine-1-phosphate-d7 (S1P-d7) is a deuterated analog of S1P and serves as an ideal internal standard for its quantification.

Chemical Properties of Sphingosine-1-phosphate-d7:

| Property | Value |

| Formal Name | (2S,3R,4E)-2-amino-4-octadecene-16,16,17,17,18,18,18-d7-1,3-diol, 1-(dihydrogen phosphate)[1] |

| CAS Number | 2260670-15-1[1] |

| Molecular Formula | C18H31D7NO5P[1] |

| Molecular Weight | 386.5 g/mol [1] |

| Deuterated Forms | ≥99% (d1-d7)[1] |

The seven deuterium atoms in S1P-d7 result in a mass shift that allows it to be distinguished from the endogenous, non-labeled S1P by a mass spectrometer, while its chemical and physical properties remain nearly identical. This ensures that S1P-d7 behaves similarly to endogenous S1P during extraction, derivatization, and ionization, providing a reliable basis for quantification.

Quantitative Analysis of S1P using S1P-d7: A Methodological Overview

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of S1P.[3] The use of S1P-d7 as an internal standard is integral to the accuracy and reproducibility of these methods.

General Experimental Workflow:

Quantitative Data from LC-MS/MS Studies Utilizing Deuterated Internal Standards:

| Biological Matrix | S1P-d7 Concentration | Linearity Range | LOQ | LOD | Recovery (%) | Reference |

| Human Plasma | 30 nM | 0.05 - 2 µM | 0.05 µM | 0.016 µM | - | [4] |

| Human Serum | - | 25 - 600 ng/mL | 25 ng/mL | - | 80 - 98 | [5][6] |

| Mouse Tissues | - | - | 69.6 fmol | 20.9 fmol | up to 97.5 | [7] |

| Human Plasma | - | 0.011 - 0.9 µM | - | - | - | [8] |

LOQ: Limit of Quantification, LOD: Limit of Detection.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of S1P in different biological matrices using S1P-d7 as an internal standard.

Protocol 1: S1P Quantification in Human Plasma by Protein Precipitation

This protocol is adapted from a method utilizing protein precipitation for the extraction of S1P from plasma.[3][4]

Materials:

-

Human plasma collected in EDTA tubes.

-

Sphingosine-1-phosphate-d7 (S1P-d7) internal standard solution (e.g., 30 nM in methanol).[4]

-

Ice-cold methanol.

-

Microcentrifuge tubes (1.5 mL).

-

Vortex mixer.

-

Centrifuge capable of 17,000 x g.

-

LC-MS/MS system.

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 10 µL of human plasma.

-

Add 200 µL of ice-cold methanol containing the S1P-d7 internal standard.[3]

-

Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.[3]

-

Incubate the samples on ice for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 17,000 x g for 10 minutes at 4°C.[3]

-

Carefully transfer the supernatant containing the extracted S1P and S1P-d7 to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: S1P Quantification in Tissues by Liquid-Liquid Extraction

This protocol describes a robust method for the extraction and quantification of S1P from tissue homogenates.[9][10]

Materials:

-

Tissue sample (e.g., liver, brain).

-

S1P-d7 internal standard solution.

-

Chloroform.

-

Methanol.

-

Acidified water (e.g., with HCl).

-

Homogenizer.

-

Glass centrifuge tubes.

-

Nitrogen evaporator or vacuum concentrator.

-

LC-MS/MS system.

Procedure:

-

Weigh a portion of the frozen tissue and homogenize it in an appropriate volume of cold methanol.

-

Add the S1P-d7 internal standard to the tissue homogenate.[9]

-

Perform a liquid-liquid extraction by adding chloroform and acidified water to achieve a final chloroform:methanol:water ratio of approximately 2:2:1.8 (v/v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., 80% methanol).[9]

Protocol 3: S1P Quantification in Cultured Cells

This protocol is suitable for the analysis of S1P levels in cultured cells.[11]

Materials:

-

Cultured cells.

-

S1P-d7 internal standard solution.

-

Methanol.

-

Chloroform.

-

0.1 M HCl.[11]

-

Cell scraper.

-

Glass tubes.

-

LC-MS/MS system.

Procedure:

-

Wash the cell monolayer with ice-cold PBS and aspirate.

-

Scrape the cells in a small volume of methanol and transfer to a glass tube.

-

Add the S1P-d7 internal standard.

-

Perform a modified Bligh and Dyer extraction under acidic conditions by adding chloroform and 0.1 M HCl.[11]

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

Dry the lipid extract and reconstitute for LC-MS/MS analysis.

Conclusion

Sphingosine-1-phosphate-d7 is a cornerstone of modern lipidomic research, enabling the precise and accurate quantification of endogenous S1P. The methodologies outlined in this guide, coupled with the provided quantitative data and signaling pathway information, offer a robust framework for researchers and drug development professionals. The meticulous application of these protocols will undoubtedly contribute to a deeper understanding of the multifaceted role of S1P in health and disease, ultimately paving the way for novel therapeutic interventions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry [mdpi.com]

- 5. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of sphingosine-1-phosphate by HPLC after napthalene-2,3-dicarboxaldehyde (NDA) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchmap.jp [researchmap.jp]

- 11. Intracellular Generation of Sphingosine 1-Phosphate in Human Lung Endothelial Cells: ROLE OF LIPID PHOSPHATE PHOSPHATASE-1 AND SPHINGOSINE KINASE 1 - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Mass Shift of Sphingosine-1-phosphate-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the mass shift of Sphingosine-1-phosphate-d7 (S1P-d7) and its application as an internal standard in quantitative mass spectrometry. For professionals in drug development and various scientific research fields, a comprehensive understanding of stable isotope-labeled standards is essential for generating robust and reliable data.

Introduction to Sphingosine-1-phosphate and its Deuterated Analog

Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that plays a crucial role in numerous physiological and pathological processes, including cell proliferation, survival, migration, and immune responses.[1] Its diverse effects are mediated through interactions with specific G-protein-coupled receptors.[1] Given its significance, accurate quantification of S1P in biological samples is paramount.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the method of choice for the sensitive and specific quantification of S1P.[2][3][4][5] To ensure the accuracy and reproducibility of these measurements, a stable isotope-labeled internal standard, such as Sphingosine-1-phosphate-d7, is often employed.[6][7] S1P-d7 is chemically identical to S1P, with the exception that seven hydrogen atoms have been replaced by their stable isotope, deuterium.[8][9] This subtle but significant modification allows it to be distinguished from the endogenous analyte by its mass-to-charge ratio (m/z) in a mass spectrometer.

The Mass Shift of Sphingosine-1-phosphate-d7

The fundamental principle behind the use of S1P-d7 as an internal standard lies in its predictable mass shift. The substitution of seven hydrogen atoms (atomic mass ≈ 1.0078 u) with seven deuterium atoms (atomic mass ≈ 2.0141 u) results in a nominal mass increase of 7 Da. This mass difference allows the mass spectrometer to differentiate between the analyte (S1P) and the internal standard (S1P-d7).

For high-resolution mass spectrometry, the exact mass difference is crucial for accurate measurements. The table below summarizes the molecular formulas and masses of S1P and S1P-d7.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| Sphingosine-1-phosphate (S1P) | C₁₈H₃₈NO₅P | 379.2538 |

| Sphingosine-1-phosphate-d7 (S1P-d7) | C₁₈H₃₁D₇NO₅P | 386.2964 |

Note: The monoisotopic mass is the mass of an ion for a given molecule calculated using the mass of the most abundant isotope of each element.

The precise mass shift between S1P and S1P-d7 is therefore approximately 7.0426 Da.

Experimental Protocol for S1P Quantification using S1P-d7

The following is a generalized experimental workflow for the quantification of S1P in biological samples using S1P-d7 as an internal standard, based on established methodologies.[2][3]

3.1. Sample Preparation

-

Spiking with Internal Standard: A known amount of S1P-d7 is added to the biological sample (e.g., plasma, serum, tissue homogenate) at the beginning of the sample preparation process. This accounts for any analyte loss during extraction and processing.[2][3]

-

Lipid Extraction: Lipids, including S1P and S1P-d7, are extracted from the sample matrix. A common method is a modified Bligh and Dyer extraction using a mixture of chloroform, methanol, and an acidic solution.[2]

-

Solvent Evaporation and Reconstitution: The organic solvent containing the extracted lipids is evaporated to dryness under a stream of nitrogen. The dried lipid extract is then reconstituted in a solvent compatible with the liquid chromatography system, such as a mixture of methanol and water.[2]

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate S1P and S1P-d7 from other sample components. A gradient elution with solvents such as water and methanol, often containing formic acid and ammonium formate, is employed.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

-

Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ions of both S1P and S1P-d7 and then monitoring specific product ions after collision-induced dissociation.

-

S1P Transition: The precursor ion of S1P ([M+H]⁺, m/z 380.3) is selected and fragmented, and a characteristic product ion (e.g., m/z 264.3, corresponding to the sphingosine backbone after loss of the phosphate group and water) is monitored.

-

S1P-d7 Transition: The precursor ion of S1P-d7 ([M+H]⁺, m/z 387.3) is selected and fragmented, and the corresponding product ion (e.g., m/z 271.3) is monitored.

-

3.3. Data Analysis

The peak areas of the MRM transitions for both S1P and S1P-d7 are integrated. The concentration of S1P in the original sample is calculated by comparing the ratio of the peak area of S1P to the peak area of the known amount of S1P-d7 internal standard against a calibration curve prepared with known concentrations of S1P and a constant concentration of S1P-d7.

Visualization of Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated.

References

- 1. Sphingosine-1-Phosphate: Structure, Functions, and Role in Cancer - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride | MDPI [mdpi.com]

- 5. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

Navigating the Sphere of Influence: A Technical Guide to Sphingosine-1-Phosphate-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Sphingosine-1-phosphate-d7 (S1P-d7). S1P is a critical bioactive signaling lipid involved in a multitude of physiological and pathological processes, making its accurate quantification essential for advancing research in areas such as immunology, oncology, and neurology. This guide provides a detailed overview of commercially available S1P-d7 suppliers, its technical specifications, a detailed experimental protocol for its use as an internal standard in mass spectrometry, and a thorough exploration of the intricate Sphingosine-1-phosphate signaling pathway.

Commercially Available Sphingosine-1-Phosphate-d7 Suppliers

The procurement of high-quality internal standards is paramount for accurate and reproducible experimental results. Sphingosine-1-phosphate-d7 is available from several reputable suppliers who specialize in lipids and stable isotope-labeled compounds. The following table summarizes the key quantitative data for S1P-d7 offered by prominent commercial vendors.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Formula Weight | Storage |

| Cayman Chemical | 10008332 | ≥99% deuterated forms (d1-d7) | 2260670-15-1 | C₁₈H₃₁D₇NO₅P | 386.5 | -20°C |

| Avanti Polar Lipids | 860659 | >99% | 2260670-15-1 | C₁₈H₃₁D₇NO₅P | 386.515 | -20°C |

| MedChemExpress | HY-113498S | Not Specified | 2260670-15-1 | C₁₈H₃₁D₇NO₅P | 386.52 | -20°C |

Experimental Protocol: Quantification of Sphingosine-1-Phosphate using S1P-d7 by LC-MS/MS

The use of a stable isotope-labeled internal standard, such as S1P-d7, is the gold standard for the accurate quantification of endogenous S1P in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for precise correction and reliable quantification.

Materials and Reagents:

-

Biological sample (e.g., plasma, serum, cell lysate)

-

Sphingosine-1-phosphate-d7 (S1P-d7) internal standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Chloroform

-

Tris-buffered saline (TBS)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Methodology:

-

Sample Preparation (Protein Precipitation & Lipid Extraction):

-

To a 1.5 mL microcentrifuge tube, add 10 µL of the biological sample.

-

Add 55 µL of TBS to dilute the sample.

-

Add 200 µL of ice-cold methanol containing a known concentration of S1P-d7 internal standard (e.g., 30 nM).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

S1P: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).

-

S1P-d7: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion (m/z).

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous S1P and the S1P-d7 internal standard.

-

Calculate the ratio of the S1P peak area to the S1P-d7 peak area.

-

Generate a standard curve by plotting the peak area ratios of known concentrations of S1P standards versus their concentrations.

-

Determine the concentration of S1P in the biological samples by interpolating their peak area ratios from the standard curve.

-

The Sphingosine-1-Phosphate Signaling Pathway

Sphingosine-1-phosphate exerts its diverse biological effects primarily by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P receptors 1 through 5 (S1PR1-5).[1][2][3] The expression of these receptors varies across different cell types, leading to cell-specific responses to S1P. The intracellular levels of S1P are tightly regulated by the balance between its synthesis by sphingosine kinases (SphK1 and SphK2) and its degradation by S1P lyase.[2]

Upon binding S1P, the S1P receptors couple to various heterotrimeric G proteins, initiating distinct downstream signaling cascades that regulate crucial cellular processes such as cell survival, proliferation, migration, and differentiation.[4][5]

This technical guide provides a foundational understanding of Sphingosine-1-phosphate-d7 and its application in research. For further details on specific applications and troubleshooting, consulting the technical documentation from the respective suppliers and relevant scientific literature is recommended.

References

A Deep Dive into Sphingosine-1-Phosphate: A Technical Guide to Endogenous S1P and its Deuterated Analog for Researchers

For Immediate Release

This technical guide provides an in-depth comparison of endogenous sphingosine-1-phosphate (S1P) and its deuterated counterpart, sphingosine-1-phosphate-d7 (S1P-d7). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical role of S1P-d7 as an internal standard in the precise quantification of endogenous S1P levels. This guide offers a comprehensive overview of their physicochemical properties, detailed experimental protocols for mass spectrometry-based analysis, and a visual representation of the S1P signaling pathway.

Core Principles: Understanding Endogenous S1P and the Role of S1P-d7

Endogenous sphingosine-1-phosphate is a bioactive signaling lipid that plays a crucial role in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and immune cell trafficking.[1][2] Its concentration in biological matrices is tightly regulated, and dysregulation is implicated in various diseases such as cancer, autoimmune disorders, and fibrosis.[1]

Given its low abundance and the complexity of biological samples, accurate quantification of S1P requires highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[3][4] To ensure the accuracy and reliability of LC-MS/MS data, a suitable internal standard is indispensable. Sphingosine-1-phosphate-d7, a deuterated analog of S1P, is an ideal internal standard because it shares near-identical physicochemical properties with the endogenous analyte, including extraction recovery and ionization efficiency, but is distinguishable by its higher mass.[5][6] This allows for the correction of sample loss during preparation and variations in instrument response.

Physicochemical Properties: A Comparative Analysis

A clear understanding of the physicochemical characteristics of both S1P and S1P-d7 is fundamental for the development of robust analytical methods. The key difference lies in their molecular weight, which is the basis for their differentiation in mass spectrometry.

| Property | Endogenous Sphingosine-1-phosphate (S1P) | Sphingosine-1-phosphate-d7 (S1P-d7) |

| Molecular Formula | C₁₈H₃₈NO₅P | C₁₈H₃₁D₇NO₅P |

| Molecular Weight | 379.47 g/mol [7] | 386.5 g/mol [5] |

| CAS Number | 26993-30-6 | 2260670-15-1[5] |

| Physical State | Solid | Crystalline Solid[5] |

| Solubility | Practically insoluble in water[8] | Soluble in 0.3 M NaOH (4 mg/ml)[5] |

| pKa | The phosphate group has a pKa value influenced by its environment.[9] | Similar to endogenous S1P |

Experimental Protocol: Quantification of S1P using LC-MS/MS with S1P-d7 Internal Standard

This section provides a detailed methodology for the quantification of S1P in biological samples, such as plasma or serum, using LC-MS/MS with S1P-d7 as an internal standard.

Sample Preparation

-

Thawing and Aliquoting: Thaw biological samples on ice. Aliquot a small volume (e.g., 10-50 µL) of the sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of S1P-d7 solution in methanol to each sample. The concentration of the internal standard should be comparable to the expected endogenous S1P concentration.

-

Protein Precipitation and Lipid Extraction: Add ice-cold methanol (e.g., 200 µL) to precipitate proteins and extract lipids.[1] Vortex the mixture vigorously.

-

Incubation: Incubate the samples on ice for 20 minutes to enhance protein precipitation.[1]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids and the internal standard to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are representative LC-MS/MS conditions that may require optimization based on the specific instrumentation used.

| Parameter | Typical Conditions |

| LC Column | C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 μm)[10] |

| Mobile Phase A | Water with 0.1% formic acid[10] |

| Mobile Phase B | Methanol with 0.1% formic acid[10] |

| Flow Rate | 500 µL/min[10] |

| Gradient | A suitable gradient from a lower to a higher percentage of mobile phase B to elute S1P. |

| Injection Volume | 5-10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Parameters and Data Analysis

The mass spectrometer is operated in MRM mode to selectively detect and quantify S1P and S1P-d7.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sphingosine-1-phosphate (S1P) | 380.4 | 264.4 | 22[10] |

| Sphingosine-1-phosphate-d7 (S1P-d7) | 387.4 (calculated) | 271.4 (calculated) | Optimization required |

Note: The MRM transitions for S1P-d7 are calculated based on the addition of 7 daltons to the molecular weight of S1P. These transitions should be empirically optimized on the specific mass spectrometer being used. Some methods may use alternative internal standards like C17-S1P with different MRM transitions.[10][11]

Data Analysis: A calibration curve is generated by plotting the peak area ratio of S1P to S1P-d7 against a series of known S1P concentrations. The concentration of S1P in the unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Quantitative Performance Metrics

The use of S1P-d7 as an internal standard enables robust and reliable quantification of S1P. The following table summarizes typical performance characteristics of such methods.

| Performance Metric | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [10] |

| Lower Limit of Quantification (LLOQ) | 0.05 µM | [12] |

| Intra- and Inter-day Precision (CV%) | < 15% | [13] |

| Accuracy | 85-115% | [13] |

| Recovery | Consistent and corrected by internal standard | N/A |

Visualizing the Core Concepts

To further clarify the concepts discussed, the following diagrams illustrate the S1P signaling pathway and the general workflow for LC-MS/MS analysis.

Caption: The S1P signaling pathway, initiated by extracellular S1P binding to its receptors.

References

- 1. benchchem.com [benchchem.com]

- 2. LIPID MAPS [lipidmaps.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: Showing metabocard for Sphingosine 1-phosphate (HMDB0000277) [hmdb.ca]

- 9. Sphingosine 1-Phosphate pKa and Binding Constants: Intramolecular and Intermolecular Influences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Sphingosine-1-Phosphate in Biological Matrices using S1P-d7 as an Internal Standard by LC-MS/MS

Introduction

Sphingosine-1-phosphate (S1P) is a crucial bioactive signaling lipid involved in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, cell proliferation, and survival.[1][2][3][4] S1P exerts its effects primarily by binding to a family of five high-affinity G protein-coupled receptors (S1PR1-5).[1][3][5] Given its central role in health and disease, the accurate and precise quantification of S1P in biological matrices like plasma and serum is essential for researchers, scientists, and drug development professionals.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for S1P quantification due to its high sensitivity and specificity.[4][6] A key challenge in LC-MS/MS analysis is overcoming variability introduced during sample preparation and potential matrix effects. The use of a stable isotope-labeled internal standard (IS), such as Sphingosine-1-phosphate-d7 (S1P-d7), is critical. S1P-d7 is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of S1P-d7 to each sample at the beginning of the extraction process, it co-elutes with S1P and experiences similar extraction inefficiencies and ionization suppression or enhancement, enabling reliable correction and accurate quantification.[4][7]

This document provides a detailed protocol for the quantification of S1P in human plasma/serum using S1P-d7 as an internal standard with LC-MS/MS.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

S1P is generated from sphingosine through phosphorylation by two isoenzymes, sphingosine kinase 1 and 2 (SphK1 and SphK2).[3] Once synthesized, S1P can be exported out of the cell to act on its receptors (S1PR1-5) in a paracrine or autocrine fashion, initiating downstream signaling through various G proteins (G_i_, G_q_, G_12/13_) to regulate diverse cellular functions.[1][5]

Experimental Protocols

Overall Experimental Workflow

The quantification of S1P involves sample collection, addition of the internal standard, protein precipitation and lipid extraction, followed by LC-MS/MS analysis and data processing.

Materials and Reagents

-

D-erythro-Sphingosine-1-phosphate (S1P)

-

Sphingosine-1-phosphate-d7 (S1P-d7)

-

LC-MS Grade Methanol

-

LC-MS Grade Water

-

LC-MS Grade Formic Acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

Preparation of Standards and Internal Standard Solution

-

S1P Stock Solution (1 mg/mL): Prepare in methanol.

-

Working Calibration Standards: Serially dilute the S1P stock solution in a surrogate matrix (e.g., 4% BSA in phosphate-buffered saline) to create calibration standards ranging from approximately 10 to 1000 ng/mL.[8][9]

-

Internal Standard (IS) Working Solution: Prepare a solution of S1P-d7 in methanol at a concentration of approximately 25-50 ng/mL. The optimal concentration should be determined during method development.[9]

Sample Preparation (Protein Precipitation)

This protocol is suitable for S1P extraction from plasma or serum.[4][9]

-

Pipette 20 µL of the biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[9]

-

Add 200 µL of the S1P-d7 internal standard working solution (in methanol) to each tube.[9]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to precipitate proteins.[4][9]

-

Incubate the samples on ice or at 4°C for 20 minutes to enhance protein precipitation.[4]

-

Centrifuge the samples at 12,000 - 17,000 x g for 10 minutes at 4°C.[4][9]

-

Carefully transfer the clear supernatant to a new autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Method and Data

The following tables provide typical parameters for the LC-MS/MS analysis. These should be optimized for the specific instrumentation being used.

Table 1: Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting |

|---|---|

| Liquid Chromatography | |

| HPLC System | Agilent 1260 series or equivalent[7] |

| Column | C18 reverse-phase, e.g., Agilent Eclipse Plus C18, 2.1 x 50 mm, 5 µm[9] |

| Mobile Phase A | Water with 0.1% Formic Acid[9] |

| Mobile Phase B | Methanol with 0.1% Formic Acid[9] |

| Flow Rate | 0.4 - 0.5 mL/min[7][9] |

| Column Temperature | 60 °C[7] |

| Injection Volume | 1 - 5 µL |

| Gradient | Start at 50% B, ramp to 100% B, hold, then re-equilibrate. Total run time ~4-10 min.[7][9] |

| Mass Spectrometry | |

| MS System | Triple Quadrupole (QqQ) or Q-Tof Mass Spectrometer[7] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (S1P) | m/z 380.4 → 264.4 |

| MRM Transition (S1P-d7) | m/z 387.4 → 271.4 (or 387.4 → 264.4) |

| Collision Energy | Optimization required, typically 15-30 eV |

| Dwell Time | ~100 ms |

Note: The precursor ion for S1P is [M+H]⁺. The m/z 264.4 fragment corresponds to the neutral loss of the phosphate group and water. The exact MRM transitions for S1P-d7 may vary based on the position of the deuterium labels and should be optimized empirically.

Table 2: Typical Method Validation Performance

| Parameter | Typical Value/Range |

|---|---|

| Linearity Range | 0.05 - 2.0 µM (approx. 20 - 760 ng/mL)[7] |

| Correlation Coefficient (r²) | > 0.999[8] |

| Lower Limit of Quantification (LLOQ) | 0.05 µM (approx. 20 ng/mL)[7][8] |

| Accuracy | 85 - 115% (90 - 110% at LLOQ)[7][9] |

| Precision (CV%) | < 15% (< 20% at LLOQ)[7][9] |

| Extraction Recovery | 80 - 98%[8] |

| Matrix Effect | Minimal when corrected with S1P-d7 |

| Sample Stability | Stable for at least 24 hours in autosampler[7] |

Conclusion

This application note outlines a robust and reliable LC-MS/MS method for the quantification of Sphingosine-1-phosphate in biological fluids. The protocol employs a simple protein precipitation step for sample preparation and utilizes a deuterated internal standard, S1P-d7, to ensure high accuracy and precision by correcting for sample processing variability and matrix effects. The described method is highly sensitive, specific, and suitable for high-throughput analysis, making it a valuable tool for researchers investigating the role of the S1P signaling axis in various disease states and for professionals in drug development targeting this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry [mdpi.com]

- 8. Validated LC-MS/MS method of Sphingosine 1-phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sphingosine-1-Phosphate (S1P) Quantification using S1P-d7 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid involved in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cell proliferation and survival.[1][2][3] Dysregulation of S1P signaling is implicated in various diseases such as autoimmune disorders, cancer, and fibrosis. Accurate quantification of S1P in biological matrices is therefore crucial for both basic research and the development of novel therapeutics targeting the S1P pathway.

This document provides a detailed protocol for the quantification of S1P in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Sphingosine-1-phosphate-d7 (S1P-d7).[4][5] LC-MS/MS offers high sensitivity and specificity, making it the gold standard for lipid mediator quantification.[6][7]

S1P Signaling Pathway

S1P exerts its biological effects primarily through a family of five G protein-coupled receptors (GPCRs), termed S1PR1-5.[1][3][8] The binding of S1P to these receptors initiates downstream signaling cascades that regulate diverse cellular responses. The concentration gradient of S1P between tissues and circulatory fluids is critical for processes like lymphocyte trafficking.[2]

Experimental Protocol: Quantification of S1P by LC-MS/MS

This protocol outlines the procedure for extracting S1P from plasma and quantifying it using an LC-MS/MS system.

Materials and Reagents

-

Sphingosine-1-phosphate (S1P) standard (Avanti Polar Lipids)

-

Sphingosine-1-phosphate-d7 (S1P-d7) internal standard (Avanti Polar Lipids)[4]

-

Methanol (LC-MS grade)

-

Chloroform (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Microcentrifuge tubes (1.5 mL)

-

Glass centrifuge vials

-

Autosampler vials with inserts

Equipment

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., AB Sciex QTrap or similar)[6]

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm)[9]

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Experimental Workflow

Detailed Methodologies

1. Standard Curve and Quality Control (QC) Preparation

-

Prepare stock solutions of S1P and S1P-d7 in methanol.

-

Prepare a series of calibration standards by diluting the S1P stock solution in a surrogate matrix (e.g., 4% BSA in PBS) to achieve a concentration range of 0.05 to 2.0 µM.[10]

-

Prepare QC samples at low, medium, and high concentrations within the calibration range in the same surrogate matrix.

2. Sample Preparation and Lipid Extraction

This protocol is optimized for plasma samples. For other biological matrices like tissue homogenates, adjustments may be necessary.[11]

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.[12]

-

Add a known amount of S1P-d7 internal standard solution (e.g., 10 µL of a 10 µM solution).[11]

-

For protein precipitation, add 200 µL of ice-cold methanol.[9][13]

-

Vortex the mixture vigorously for 1 minute.[9]

-

Incubate on ice for 20 minutes to facilitate protein precipitation.[13]

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9][14]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[11][12]

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., methanol:water with 0.1% formic acid).[11][12]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

The following are general parameters that should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| Column | C18 reversed-phase, 2.1 mm x 50 mm, 5 µm[9] |

| Mobile Phase A | Water with 0.1% Formic Acid[9][12] |

| Mobile Phase B | Methanol with 0.1% Formic Acid[9][12] |

| Flow Rate | 0.3 - 0.5 mL/min[9][11] |

| Gradient | Optimized for separation of S1P and S1P-d7 |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 40°C[14] |

Table 2: Mass Spectrometry Parameters (Positive Ion Mode)

| Parameter | S1P | S1P-d7 |

| Precursor Ion (m/z) | 380.4 | 387.3 |

| Product Ion (m/z) | 264.4 | 271.3 |

| Collision Energy (V) | Optimized for instrument | Optimized for instrument |

| Ionization Mode | Electrospray Ionization (ESI), Positive[14] | Electrospray Ionization (ESI), Positive |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ion corresponds to the loss of the phosphate group and water.[12]

Data Analysis and Quantification

-

Integrate the peak areas for S1P and the internal standard (S1P-d7).

-

Calculate the peak area ratio of S1P to S1P-d7.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the S1P standards. A linear regression with 1/x weighting is commonly used.[10]

-

Determine the concentration of S1P in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table provides an example of expected quantitative results for S1P levels in human plasma, which can vary depending on the population and sample handling.[15]

Table 3: Typical S1P Concentrations in Human Plasma

| Sample Type | S1P Concentration Range (µM) | Reference |

| Human Plasma | 0.5 - 1.5 | [10] |

| Human Serum | 1.0 - 2.5 (higher due to platelet activation) | [15] |

Table 4: Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |

| Accuracy | Within ±15% of nominal value |

| Precision (CV%) | < 15% |

| Recovery | 80 - 120% |

Conclusion

The described LC-MS/MS method using S1P-d7 as an internal standard provides a robust, sensitive, and specific approach for the accurate quantification of S1P in biological samples. This protocol serves as a comprehensive guide for researchers and scientists in academic and industrial settings, enabling reliable measurement of this critical lipid mediator to advance our understanding of its role in health and disease and to support the development of S1P-targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry [mdpi.com]

- 11. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]

- 12. Plasma S1P and Sphingosine are not Different Prior to Pre-Eclampsia in Women at High Risk of Developing the Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sphingosine-1-Phosphate (S1P) Analysis Using Sphingosine-1-phosphate-d7 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cell proliferation and survival.[1][2][3] Its levels are tightly controlled by the balance between its synthesis by sphingosine kinases (SphKs) and its degradation. Given its involvement in diseases such as cancer, autoimmune disorders, and fibrosis, the accurate quantification of S1P in biological matrices is of significant interest in both basic research and drug development.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the sensitive and specific quantification of S1P.[3][4][5][6] The use of a stable isotope-labeled internal standard, such as Sphingosine-1-phosphate-d7 (S1P-d7), is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[5]

These application notes provide a detailed protocol for the extraction and quantification of S1P from human plasma and serum using S1P-d7 as an internal standard, followed by LC-MS/MS analysis.

S1P Signaling Pathway

The S1P signaling pathway is initiated by the phosphorylation of sphingosine to S1P by sphingosine kinases (SphK1 and SphK2). S1P can then act intracellularly or be transported out of the cell to activate five specific G protein-coupled receptors (S1PR1-5) on the cell surface.[1][7] This "inside-out" signaling triggers downstream pathways, such as PLC, AKT, ERK, and JNK, which in turn modulate a variety of cellular responses.[1][7]

Experimental Workflow

The overall experimental workflow for the quantification of S1P involves sample collection, the addition of the S1P-d7 internal standard, protein precipitation, and subsequent analysis by LC-MS/MS.

Detailed Experimental Protocol

This protocol is adapted from established methods for S1P quantification in human plasma and serum.[5][8]

1. Materials and Reagents

-

Human plasma or serum samples

-

Sphingosine-1-phosphate (S1P) analytical standard

-

Sphingosine-1-phosphate-d7 (S1P-d7) internal standard

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Bovine Serum Albumin (BSA) for preparation of calibration standards

-

Microcentrifuge tubes (1.5 mL)

-

LC-MS vials

2. Preparation of Standards and Internal Standard Solution

-

S1P Stock Solution: Prepare a 1 mg/mL stock solution of S1P in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking the S1P stock solution into a surrogate matrix, such as 4% BSA, to achieve a concentration range of 0.05 to 2 µM.[5]

-

Internal Standard (IS) Working Solution: Prepare a working solution of S1P-d7 in methanol at a concentration of 30 nM.[5] This solution will also serve as the protein precipitation solution.

3. Sample Preparation

-

Thaw plasma or serum samples at room temperature.

-

For each sample, calibration standard, and quality control (QC) sample, pipette 10 µL into a 1.5 mL microcentrifuge tube.[5]

-

Add 200 µL of the ice-cold S1P-d7 internal standard working solution (30 nM in methanol) to each tube.[4][5]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to precipitate proteins.[8]

-

Incubate the samples on ice for 20 minutes to enhance protein precipitation.[4][5]

-

Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.[8]

-

Carefully transfer 150 µL of the clear supernatant to an LC-MS vial for analysis.[5]

4. LC-MS/MS Analysis

-

LC System: An Agilent 1260 series HPLC system or equivalent.[5]

-